1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-amine: This compound has a similar structure but differs in the position of the amine group on the pyrrolidine ring.
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-2-one: This compound has a carbonyl group instead of an amine group on the pyrrolidine ring.
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol: This compound has a hydroxyl group instead of an amine group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-3-2-9(6-11(12)13)7-15-5-4-10(14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNBRSRZZNXQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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